Diphenyl(2-mercaptoethyl)phosphine

描述

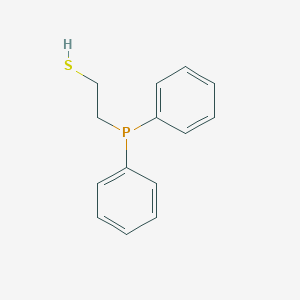

Diphenyl(2-mercaptoethyl)phosphine is an organophosphorus compound characterized by the presence of both phosphine and thiol functional groups. This compound is known for its versatility in organic synthesis and catalysis, making it a valuable reagent in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl(2-mercaptoethyl)phosphine typically involves the reaction of diphenylphosphine with an appropriate thiol precursor under controlled conditions. One common method includes the reaction of diphenylphosphine with 2-chloroethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: Diphenyl(2-mercaptoethyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The phosphine group can be reduced to form phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Phosphine oxides.

Substitution: Thioethers, phosphine derivatives.

科学研究应用

Organic Chemistry Applications

Reagent in Synthesis:

Diphenyl(2-mercaptoethyl)phosphine serves as a versatile reagent in organic synthesis. It can facilitate various reactions, including:

- Phosphine-catalyzed reactions: It acts as a catalyst in the synthesis of phosphine oxides and other derivatives, enhancing reaction efficiency and selectivity .

- Ligand in coordination chemistry: The compound can coordinate with transition metals, forming complexes that are useful in catalysis.

Antioxidant Properties:

The thiol group in this compound imparts significant antioxidant properties, making it useful in stabilizing polymers and preventing oxidative degradation .

Material Science Applications

Flame Retardancy:

Recent studies have highlighted the effectiveness of this compound as a flame retardant when incorporated into epoxy thermosets. The compound contributes to improved flame resistance and thermal stability of materials used in electronics and construction .

Curing Agent:

As a curing agent for epoxy resins, this compound enhances the mechanical properties of the final product while providing additional fire safety characteristics. Its incorporation into resin formulations has shown promising results in achieving high-performance materials suitable for demanding applications .

Case Study 1: Antioxidant Application

A study investigated the use of this compound as an antioxidant in polyolefin films. The results demonstrated that films containing this compound exhibited significantly reduced oxidation rates compared to control samples without antioxidants. This application is particularly relevant for packaging materials where longevity and stability are critical.

Case Study 2: Flame Retardancy Enhancement

Research focused on the incorporation of this compound into polyurethane foam revealed that the addition of this compound not only improved fire resistance but also maintained the mechanical integrity of the foam. The treated foams met stringent fire safety standards, showcasing the compound's potential for use in construction materials.

作用机制

The mechanism of action of Diphenyl(2-mercaptoethyl)phosphine involves its interaction with molecular targets through its phosphine and thiol groups. The thiol group can form covalent bonds with metal ions, while the phosphine group can coordinate with transition metals. These interactions facilitate various catalytic processes and biochemical reactions.

相似化合物的比较

Diphenylphosphine: Lacks the thiol group, making it less versatile in certain reactions.

2-Mercaptoethanol: Contains a hydroxyl group instead of a phosphine group, limiting its coordination chemistry applications.

Triphenylphosphine: Contains an additional phenyl group, affecting its steric and electronic properties.

Uniqueness: Diphenyl(2-mercaptoethyl)phosphine is unique due to the presence of both phosphine and thiol groups, allowing it to participate in a broader range of chemical reactions and making it a valuable reagent in both organic synthesis and catalysis.

生物活性

Diphenyl(2-mercaptoethyl)phosphine (C14H15PS) is a phosphine derivative that has garnered attention in various fields of research, particularly in the context of its biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications based on diverse sources.

This compound is characterized by the presence of a phosphine group attached to a 2-mercaptoethyl moiety. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antioxidant properties, potential cytotoxicity, and interaction with metal ions. Below are key findings from various studies.

Antioxidant Activity

- Radical Scavenging : this compound exhibits significant free radical scavenging activity. Its mercapto group contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS), which can lead to oxidative stress in biological systems .

- Mechanism : The antioxidant mechanism is attributed to the thiol group (-SH), which can form disulfides and other stable products upon oxidation, thus preventing cellular damage caused by free radicals .

Cytotoxicity Studies

- Cell Viability : In vitro studies have shown that this compound has varying effects on cell viability depending on concentration and exposure time. At lower concentrations, it may promote cell survival, while higher concentrations exhibit cytotoxic effects, particularly in cancer cell lines .

- Case Study : A study reported the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 50 µM .

Interaction with Metal Ions

- Metal Complex Formation : this compound can form complexes with various metal ions, enhancing its biological activity. For instance, complexes with cadmium ions have been shown to increase the compound's efficacy against certain bacterial strains .

- Antibacterial Activity : Research indicates that metal complexes of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Toxicological Profile

The compound's toxicity profile has been assessed through various animal studies:

- Acute Toxicity : In acute toxicity tests conducted on rats, this compound showed an LD50 greater than 5000 mg/kg when administered orally, indicating low acute toxicity .

- Chronic Effects : Chronic exposure studies revealed potential liver and kidney abnormalities at high doses (750 mg/kg), suggesting that while the compound may be safe at low doses, caution is warranted at higher concentrations due to possible organ toxicity .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Effective in scavenging free radicals; mechanism involves thiol group oxidation |

| Cytotoxicity | Exhibits dose-dependent cytotoxic effects on cancer cells; significant reduction in cell viability |

| Metal Ion Interaction | Forms complexes with metals like cadmium; enhances antibacterial activity |

| Toxicological Profile | Low acute toxicity; potential chronic effects on liver and kidneys at high doses |

属性

IUPAC Name |

2-diphenylphosphanylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15PS/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPUGZSLVKFBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCS)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333324 | |

| Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3190-79-2 | |

| Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。